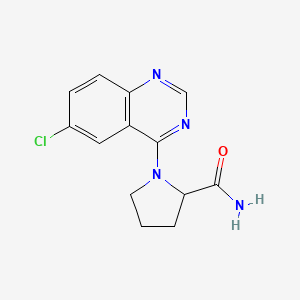![molecular formula C21H24FN3O3 B12236820 3-(3-Fluorophenyl)-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12236820.png)
3-(3-Fluorophenyl)-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzene derivatives, which can be introduced via electrophilic aromatic substitution.
Attachment of the Pyrrolidinyl Group: This is usually done through nucleophilic substitution reactions.
Oxane-4-Carbonyl Group Addition: This step involves the use of oxane derivatives, which can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Fluorophenyl)-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition: Blocking the activity of specific enzymes or receptors.
Activation: Enhancing the activity of certain pathways.
Binding: Interacting with DNA or RNA to modulate gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)pyrrolidine
- 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid
Uniqueness
3-(3-Fluorophenyl)-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H24FN3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]-(oxan-4-yl)methanone |
InChI |
InChI=1S/C21H24FN3O3/c22-18-3-1-2-17(12-18)19-4-5-20(24-23-19)28-14-15-6-9-25(13-15)21(26)16-7-10-27-11-8-16/h1-5,12,15-16H,6-11,13-14H2 |
InChI Key |
HZCHFSXVTMKOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1COC2=NN=C(C=C2)C3=CC(=CC=C3)F)C(=O)C4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B12236746.png)
![N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12236748.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B12236750.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12236754.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine](/img/structure/B12236757.png)
![1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B12236763.png)

![4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine](/img/structure/B12236777.png)
![1-(2-methoxyphenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine](/img/structure/B12236784.png)
![2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12236788.png)
![N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12236800.png)
![2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoropyrimidine](/img/structure/B12236811.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12236812.png)
![4-{5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine](/img/structure/B12236814.png)
